N-{2-[(isobutylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Synthesis Analysis
The synthesis of compounds related to N-{2-[(isobutylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves complex chemical reactions, often aiming for selectivity and potency in potential therapeutic applications. For instance, the design, synthesis, and biological evaluation of related histone deacetylase inhibitors highlight the intricate processes involved in creating compounds with specific biological activities (Zhou et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of such compounds involves detailed studies of their crystalline forms and bonding interactions. Studies on related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, reveal the importance of hydrogen bonding and π-π interactions in their structural stability and supramolecular aggregation (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of N-{2-[(isobutylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide and similar compounds are pivotal in determining their potential applications. For instance, the synthesis and reactions of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides showcase the diversity of reactions these compounds can undergo, which is essential for their functional modification and enhancement of biological activity (Ried et al., 1980).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, significantly affect the compound's application in drug design and other fields. The structural elucidation of compounds like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provides insights into these aspects, which are critical for understanding the compound's behavior in biological systems (Saeed et al., 2010).
Future Directions
properties
IUPAC Name |
N-[2-(2-methylpropylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(2)11-21-19(23)14-7-3-4-8-15(14)22-20(24)18-12-25-16-9-5-6-10-17(16)26-18/h3-10,13,18H,11-12H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNISHHOHONCIEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(isobutylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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